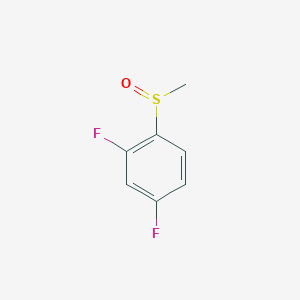

2,4-Difluorophenylmethylsulfoxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2OS |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2,4-difluoro-1-methylsulfinylbenzene |

InChI |

InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

InChI Key |

XYVKTLXWPAWOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Difluorophenylmethylsulfoxide Analogues

Strategies for C-S Bond Formation in Diarylsulfoxide Synthesis

The creation of the carbon-sulfur (C-S) bond is a foundational step in the synthesis of diarylsulfoxides. Modern synthetic chemistry has moved beyond traditional methods, offering novel protocols that often utilize non-halide substrates and innovative catalytic systems.

A prominent strategy involves the dehydrogenative cross-coupling of arenes and thiophenols. Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), can be used as the sole oxidant to generate electrophilic sulfenium ions in situ from thiols. These ions then undergo aromatic electrophilic substitution with arenes to form the C-S bond. researchgate.net This method avoids the need for pre-functionalized halide substrates. mdpi.com

Transition metal catalysis provides another powerful avenue for C-S bond formation. Palladium-catalyzed reactions, for instance, can facilitate the cross-coupling of (hetero)aryl methyl sulfoxides with aryl bromides. upenn.edu Copper-catalyzed systems are also widely employed. For example, the coupling of aryl iodides with thiophenols can be achieved using a ligand-free copper iodide (CuI) salt under relatively mild conditions, showing good functional group tolerance. organic-chemistry.org Microwave-promoted C-S bond formation using copper(II) oxide and 1,10-phenanthroline (B135089) as a catalytic system in water offers a rapid and environmentally conscious alternative. organic-chemistry.org

More recent developments include photoredox-facilitated C-S bond formation, using catalysts like Eosin Y, for the synthesis of aryl benzyl (B1604629) sulfides from acetophenone (B1666503) hydrazines. mdpi.com These varied strategies provide a robust toolkit for constructing the essential sulfide (B99878) precursors to 2,4-difluorophenylmethylsulfoxide and its analogues.

Oxidation Pathways for Sulfide Precursors to Yield Sulfoxides with Fluorinated Aryl Moieties

The selective oxidation of a sulfide to a sulfoxide (B87167) without over-oxidation to the corresponding sulfone is a critical transformation. This requires carefully controlled reaction conditions and the selection of appropriate oxidants and catalysts. The presence of a fluorinated aryl group can influence the reactivity of the sulfide, necessitating tailored oxidation protocols.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), sodium metaperiodate (NaIO₄), and iodosobenzene. jchemrev.comresearchgate.net The choice of oxidant is often paired with a specific catalytic system to enhance selectivity and efficiency. For example, H₂O₂ is frequently used in conjunction with various metal catalysts. cjcatal.comrsc.orgfrontiersin.org The reaction conditions, such as solvent, temperature, and reaction time, must be meticulously controlled to prevent the formation of sulfone byproducts. researchgate.net For instance, some methods achieve selectivity for sulfoxides or sulfones simply by adjusting the reaction temperature. frontiersin.org

Chiral sulfoxides are valuable building blocks in asymmetric synthesis. Their preparation requires enantioselective oxidation methods, which often involve chiral catalysts or reagents. A notable technique is the use of a chiral titanium complex formed in situ from Ti(i-PrO)₄, water, and a chiral diol, such as (R,R)-diphenylethane-1,2-diol. This system mediates the asymmetric oxidation of aryl alkyl sulfides to optically active sulfoxides with high enantioselectivity (ee) using hydroperoxides as the oxidant. acs.orgacs.org The versatility of this protocol allows for good yields and high enantiomeric excesses across a range of aryl substituents and alkyl group sizes. acs.org

Another approach involves chiral O,P-ligands in palladium-catalyzed enantioselective arylation of sulfenate anions, which can deliver a variety of chiral sulfoxides with excellent enantioselectivities. organic-chemistry.org Furthermore, cinchona alkaloids have been employed as the basis for chiral sulfinyl transfer agents, enabling the synthesis of sulfoxides in excellent enantiopurities and high yields. organic-chemistry.org These methods provide precise control over the stereochemistry at the sulfur center, which is crucial for applications in drug development and chiral catalysis.

A diverse array of catalytic systems has been developed to improve the efficiency and selectivity of sulfide oxidation. These systems often feature transition metals that can activate the oxidant or the sulfide substrate.

Titanium-based catalysts, particularly the Ti/DET (diethyl tartrate) system, are well-known, although newer variations using different chiral diols have shown improved versatility and catalytic efficiency. acs.org Vanadium complexes have also proven effective. For instance, VOSO₄ immobilized within the nanoreactors of Al-MCM-41 (a type of mesoporous silica) successfully catalyzes the oxidation of aryl alkyl sulfides with H₂O₂, achieving high conversion and selectivity for the sulfoxide. cjcatal.com

Zinc compounds, such as Zn(NO₃)₂·6H₂O, have been shown to be effective homogeneous catalysts for the oxidation of alkyl aryl sulfides to sulfoxides using H₂O₂. rsc.org Heterogeneous zinc-based catalysts, like the metal-organic framework [Zn₂(bdc)(L-lac)(dmf)], can also be used and offer the advantage of preventing sulfone formation in the initial reaction period. rsc.org Additionally, metal-containing ionic liquids are emerging as highly effective and reusable catalysts for selective sulfide oxidation. frontiersin.org

Below is a table summarizing various catalytic systems used in the oxidation of aryl sulfides.

Interactive Table: Catalytic Systems for Aryl Sulfide Oxidation| Catalyst System | Oxidant | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Ti(i-PrO)₄ / (R,R)-diphenylethane-1,2-diol / H₂O | Hydroperoxides (e.g., TBHP) | Aryl alkyl sulfides, Aryl benzyl sulfides | Highly enantioselective (up to 99% ee); versatile for various substrates. | acs.org, acs.org |

| VO²⁺/Al-MCM-41 | H₂O₂ | Aryl alkyl sulfides | Heterogeneous catalyst; high conversion (up to 99%) and selectivity (90%) at room temperature. | cjcatal.com |

| Zn(NO₃)₂·6H₂O | H₂O₂ | Alkyl aryl sulfides | Homogeneous catalyst; effective in producing sulfoxides. | rsc.org |

| [Zn₂(bdc)(L-lac)(dmf)] | H₂O₂ | Sulfides | Heterogeneous metal-organic framework; avoids initial sulfone formation. | rsc.org |

| MNP@TA-IL/W (Magnetic-supported ionic liquid) | H₂O₂ | Various sulfides | High conversions (83–99%) and yields (95–99%) at room temperature. | frontiersin.org |

| PMO-IL-WO₄²⁻ (Tungstate-functionalized ionic liquid) | H₂O₂ | Various sulfides | Selectively produces sulfoxides at room temperature or sulfones at 50°C. | frontiersin.org |

Late-Stage Functionalization Approaches for Difluorophenyl Ring Systems

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex molecules at a late point in the synthetic sequence. mdpi.com This approach avoids the need for lengthy de novo synthesis to generate analogues. researchgate.net For molecules containing a 2,4-difluorophenyl ring, LSF primarily involves the selective activation of C-H or C-F bonds.

Palladium- and Ruthenium-catalyzed C-H bond functionalization has been successfully applied to complex molecules containing a difluorophenyl moiety, such as the herbicide Diflufenican. bohrium.com These reactions can achieve high regioselectivity, allowing for the targeted introduction of new aryl groups onto the fluorinated ring system. The choice of catalyst can even lead to different regioselectivities, providing access to a wider range of derivatives from a single precursor. bohrium.com

Direct C-H difluoromethylation is another key LSF technique. rsc.org Radical chemistry, often enabled by photoredox catalysis, facilitates the introduction of a difluoromethyl (CF₂H) group onto heteroarenes, which can be an important modification for medicinal chemistry. mdpi.comresearchgate.net More recently, methods for the photochemical activation of strong aryl-chloride (Ar-Cl) and even aryl-fluoride (Ar-F) bonds using inexpensive commercial reagents like the diphenylacetic acid dianion have been developed. chemrxiv.org This allows for the functionalization of the difluorophenyl ring by targeting the C-F bonds, opening new avenues for creating analogues that would be difficult to access through other means. chemrxiv.org

Novel Approaches for Introducing the Methylsulfoxide Moiety to Fluorinated Aryl Substrates

Introducing the methylsulfoxide group, particularly onto a pre-existing fluorinated aromatic scaffold, requires specialized methods. A direct and appealing strategy is the use of dimethyl sulfoxide (DMSO) itself as a synthon for the methylthio (-SMe) or methylsulfinyl (-S(O)Me) group. thieme-connect.com

One innovative approach is the chemoselective α-sulfidation of amides using sulfoxide reagents under electrophilic activation conditions. nih.govacs.org In this method, a sulfoxide like DMSO adds to an activated amide, leading to the formation of an α-sulfide amide after a demethylation step. nih.gov This strategy provides a mild, orthogonal alternative to traditional methods that often rely on noxious thiols. nih.govacs.org

The synthesis of monofluoromethyl aryl sulfoxides can be achieved through the oxidation of the corresponding monofluoromethyl aryl sulfides. acs.org For direct introduction of the methylsulfoxide group, a Pummerer-type rearrangement can be envisioned. For instance, a proposed mechanism for the formylation of indoles using DMSO involves an initial alkylation with a methyl(methylene)sulfonium species derived from DMSO, followed by oxidation to a sulfoxide and a subsequent Pummerer rearrangement. thieme-connect.com Such pathways highlight the potential of using activated DMSO to deliver the methylsulfinyl moiety directly to aromatic substrates. Furthermore, the fluoride-mediated cleavage of 2-(trimethylsilyl)ethyl sulfoxides generates sulfenate salts in situ, which can then react with alkyl halides to produce the desired sulfoxides, offering another route to these target structures. organic-chemistry.org

In Depth Spectroscopic Characterization and Structural Elucidation of 2,4 Difluorophenylmethylsulfoxide

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Mode Assignment and Conformation

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the vibrational modes of a molecule, offering a fingerprint of its structure and bonding. spectroscopyonline.comsci-hub.st The combination of these techniques provides complementary information, as some vibrational modes may be more prominent in one type of spectrum than the other. spectroscopyonline.comsci-hub.st

Analysis of C-F Stretching Vibrations within the Difluorophenyl Ring

The carbon-fluorine (C-F) stretching vibrations in fluorinated aromatic compounds are typically observed in the fingerprint region of the infrared spectrum, generally between 1300 cm⁻¹ and 900 cm⁻¹. aip.org The exact position of these bands is sensitive to the substitution pattern on the aromatic ring. smolecule.com For the 2,4-difluoro-substituted phenyl ring in the title compound, distinct stretching vibrations are expected. The presence of two fluorine atoms leads to both symmetric and asymmetric stretching modes. nih.govresearchgate.net The electronegativity and mass of the fluorine atoms significantly influence these vibrational frequencies. researchgate.net It has been noted that density functional theory (DFT) calculations, particularly using the M06-2X functional, can provide accurate predictions of C-F stretching frequencies, which aids in their assignment. rsc.org

Table 1: Expected C-F Stretching Vibrations

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric C-F Stretch | 1361 - 1332 |

| Symmetric C-F Stretch | 1263 - 1232 |

| C-F Deformation | 1194 - 1160 |

Note: Ranges are based on analogous compounds and theoretical calculations. nih.gov

Investigation of S=O Stretching Frequencies and Their Environmental Sensitivity

The sulfoxide (B87167) (S=O) stretching vibration is a prominent feature in the infrared spectra of sulfoxides, typically appearing in the range of 950–1150 cm⁻¹. nih.govaip.org This band is known to be highly sensitive to the electronic and steric environment of the sulfoxide group. researchgate.net The frequency of the S=O stretch can be influenced by factors such as conjugation with the aromatic ring and the nature of the substituents on the ring. nih.gov For instance, electron-withdrawing groups on the phenyl ring can affect the S=O bond order and, consequently, its stretching frequency. The intensity of the S=O stretching band is also notable, with extinction coefficients reported to be in the range of 500–1500 M⁻¹cm⁻¹. aip.org

Hydrogen bonding can also significantly impact the S=O stretching frequency, typically causing a red-shift (a shift to lower wavenumbers). aip.orgnih.gov This sensitivity makes the S=O stretch a useful probe for studying intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure, connectivity, and dynamic behavior of molecules in solution. libretexts.org

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2,4-Difluorophenylmethylsulfoxide is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the sulfoxide group, and their splitting patterns will reveal their coupling relationships. pdx.edu The methyl protons will appear as a singlet, with its chemical shift influenced by the adjacent sulfoxide group.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling constants. The chemical shifts of the aromatic carbons will be affected by the fluorine and sulfoxide substituents. researchgate.net

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. jeolusa.com It will show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. The chemical shifts and coupling constants (both F-F and F-H) provide valuable structural information. researchgate.netrsc.org

Table 2: Predicted NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| ¹H | ||

| Aromatic-H | 6.0 - 9.5 | |

| Methyl-H | ~2.7 (in DMSO-d6) | |

| ¹³C | ||

| Aromatic-C | 110 - 165 | J(C-F) ≈ 250 |

| Methyl-C | ~43 (in DMSO-d6) | |

| ¹⁹F | ||

| F at C2 | Varies | J(F-F), J(F-H) |

| F at C4 | Varies | J(F-F), J(F-H) |

Note: Predicted values are based on typical ranges for similar functional groups and solvents. pdx.edusigmaaldrich.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. youtube.comepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the aromatic ring. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net

Dynamic NMR Studies for Conformational Exchange and Inversion Processes

Aryl sulfoxides, including this compound, are chiral at the sulfur center and can exist as stable enantiomers. aip.org However, these enantiomers can interconvert through a process called pyramidal inversion at the sulfur atom. nih.govacs.org This inversion process can be studied using dynamic NMR (DNMR) spectroscopy. acs.orgoup.com By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals from nuclei close to the chiral center. At low temperatures, where the inversion is slow on the NMR timescale, separate signals may be observed for diastereotopic protons or groups. As the temperature is increased, the inversion rate increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. From a DNMR analysis, the activation energy for the pyramidal inversion can be determined. oup.com

Furthermore, rotation around the C(aryl)-S bond can also be a dynamic process. The conformation of aryl sulfoxides is influenced by the steric and electronic effects of the substituents on the aromatic ring. researchgate.net The preferred conformation often involves a specific orientation of the S=O bond and the methyl group relative to the difluorophenyl ring. aip.org Dynamic NMR can also provide insights into the barriers to this rotation. oup.com The excited-state dynamics of aryl sulfoxides can also involve photostereomutation at the sulfoxide center. uzh.chresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically non-bonding or π bonding orbitals) to higher energy anti-bonding orbitals (π* or σ). ethz.ch For aromatic compounds like this compound, the primary electronic transitions of interest are π → π transitions associated with the benzene (B151609) ring.

Analysis of Absorption Bands and Chromophoric Contributions

The UV spectrum of a simple aromatic hydrocarbon like benzene exhibits characteristic absorption bands. These bands, often referred to as the E1, E2, and B bands, arise from π → π* transitions within the aromatic ring. taylorfrancis.com The introduction of substituents onto the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. rsc.org

Correlation of Electronic Spectra with Substituent Effects

Substituents on a benzene ring can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift). They can also affect the intensity of the absorption (hyperchromic or hypochromic effects).

Fluorine Substituents: Fluorine is an interesting substituent as it is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). For UV-Vis spectroscopy, the resonance effect often dominates, leading to a bathochromic shift of the primary absorption bands compared to unsubstituted benzene. nih.gov The presence of two fluorine atoms at the 2 and 4 positions would be expected to enhance this effect.

Methylsulfoxide Substituent: The methylsulfoxide group is generally considered to be electron-withdrawing. Its presence on the benzene ring would further influence the energy of the π molecular orbitals. This interaction, combined with the effects of the fluorine atoms, would result in a complex modulation of the electronic transitions. The conjugation of the sulfoxide group with the phenyl ring can lead to a red shift in the absorption bands. rsc.org

The cumulative effect of the two fluorine atoms and the methylsulfoxide group on the benzene ring in this compound is anticipated to result in a bathochromic shift of the main absorption bands compared to benzene or even monofluorobenzene. The exact λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states. nih.gov

Table 3.3.1. Expected UV-Vis Absorption Data for this compound and Related Compounds (Note: This table is illustrative and based on general principles, as specific experimental data for this compound is not available.)

| Compound | Expected λmax (nm) | Transition Type |

| Benzene | ~255 | π → π* (B-band) |

| Phenyl Methyl Sulfoxide | >255 | π → π |

| 2,4-Difluorobenzene | >255 | π → π |

| This compound | >260 | π → π* |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₇H₆F₂OS), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

Table 3.4.1. Theoretical High-Resolution Mass Data for this compound (Note: This table is theoretical as experimental data is not available.)

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₇H₆F₂OS]⁺ | 176.0107 |

| [C₇H₇F₂OS]⁺ ([M+H]⁺) | 177.0185 |

| [C₇H₆F₂NaOS]⁺ ([M+Na]⁺) | 199.0005 |

Fragment Ion Analysis for Structural Features

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For aryl sulfoxides, common fragmentation pathways involve cleavage of the bonds around the sulfur atom. researchgate.net

For this compound, the following fragmentation patterns would be expected:

Loss of a methyl radical (•CH₃): This would lead to the formation of a [C₆H₃F₂SO]⁺ ion. This is often a prominent peak in the spectra of methyl sulfoxides.

Loss of the sulfoxide group: Cleavage of the C-S bond could result in a [C₆H₃F₂]⁺ ion corresponding to the difluorophenyl cation.

Rearrangements: Sulfoxides can undergo rearrangements, such as the elimination of a sulfenic acid moiety (e.g., CH₃SOH).

Aromatic Ring Fragmentation: Further fragmentation of the difluorophenyl ring can also occur, though these peaks are typically of lower intensity.

The presence of fluorine atoms would be evident in the mass of the fragments containing the aromatic ring.

Table 3.4.2. Plausible Mass Spectrometry Fragments for this compound (Note: This table presents hypothetical fragments based on known sulfoxide fragmentation, as experimental data is not available.)

| m/z (Nominal) | Possible Fragment Ion | Loss from Molecular Ion |

| 176 | [C₇H₆F₂OS]⁺˙ (M⁺˙) | - |

| 161 | [C₆H₃F₂SO]⁺ | •CH₃ |

| 113 | [C₆H₃F₂]⁺ | •S(O)CH₃ |

| 77 | [C₆H₅]⁺ (from rearrangement/loss of F, S, O) | - |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. google.com By diffracting X-rays off a single crystal of a compound, one can calculate the electron density map and thereby determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. sigmaaldrich.com

For this compound, an X-ray crystal structure would provide invaluable information:

Molecular Conformation: It would reveal the geometry around the sulfoxide group (which is pyramidal) and the orientation of the methyl group and the phenyl ring relative to each other.

Bond Parameters: Precise bond lengths and angles for the C-S, S=O, and C-F bonds could be determined. The C-S bond length would give insight into the degree of conjugation with the aromatic ring.

Intermolecular Interactions: The crystal packing would show how the molecules arrange themselves in the solid state, highlighting any significant intermolecular forces such as hydrogen bonds (if present), dipole-dipole interactions (expected due to the polar S=O bond), or π-π stacking of the aromatic rings.

As no published crystal structure for this compound is available, a detailed discussion of its solid-state architecture is not possible. However, based on related structures, one would anticipate a well-ordered crystalline lattice influenced by the polar sulfoxide group and the fluorinated phenyl ring.

Table 3.5.1. Anticipated Crystallographic Parameters for this compound (Note: This table is a placeholder for hypothetical data, as no experimental crystal structure has been reported.)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-S Bond Length (Å) | 1.75 - 1.85 |

| S=O Bond Length (Å) | 1.45 - 1.55 |

| C-F Bond Length (Å) | 1.30 - 1.40 |

| C-S-O Bond Angle (°) | 105 - 110 |

| C-S-C Bond Angle (°) | 95 - 105 |

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial relationship between its constituent atoms. Key structural parameters, including bond lengths, bond angles, and torsional angles, can be inferred from X-ray diffraction studies and ab initio molecular orbital calculations performed on analogous sulfoxides. rsc.orgrsc.org

The sulfinyl group imparts a tetrahedral-like geometry around the sulfur atom, albeit distorted due to the presence of a lone pair of electrons, which exerts greater repulsion than the bonding pairs. rsc.org This results in C-S-O and C-S-C bond angles that are typically less than the ideal tetrahedral angle of 109.5°. rsc.orgst-andrews.ac.uk For instance, in methyl phenyl sulfoxide, the angles around the sulfur atom range from approximately 97.4° to 107.2°. researchgate.net

The introduction of fluorine atoms onto the phenyl ring is expected to have a nuanced effect on the molecular geometry. While the fundamental bond lengths and angles within the phenyl ring will largely conform to those of a substituted benzene, the electronic influence of the fluorine atoms may cause minor perturbations. The C-F bond lengths are anticipated to be in the typical range for aryl fluorides.

The orientation of the methylsulfinyl group relative to the 2,4-difluorophenyl ring is a critical conformational feature. Studies on ring-substituted methyl phenyl sulfoxides have shown that in the absence of ortho substituents, the S=O bond is nearly coplanar with the aromatic ring. rsc.org However, the presence of an ortho substituent, as is the case with the fluorine at the 2-position in the target molecule, is predicted to cause the S=O bond to adopt an anti orientation, where it is directed away from the substituent and remains largely coplanar with the ring. rsc.org This conformation is energetically favored to minimize steric hindrance. rsc.org

Based on data from analogous compounds, the following tables provide anticipated bond lengths and angles for this compound.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| S=O | 1.49 - 1.52 |

| S-C(aryl) | 1.79 - 1.81 |

| S-C(methyl) | 1.78 - 1.80 |

| C-F | 1.34 - 1.36 |

| C-C (aryl) | 1.38 - 1.40 |

Note: These values are inferred from crystallographic data of methyl phenyl sulfoxide and other substituted aryl sulfoxides. rsc.orgst-andrews.ac.ukresearchgate.net

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| O=S-C(aryl) | 105 - 108 |

| O=S-C(methyl) | 106 - 107 |

| C(aryl)-S-C(methyl) | 97 - 101 |

| C-C-F | 118 - 122 |

| S-C(aryl)-C | 118 - 122 |

Note: These values are inferred from crystallographic data of methyl phenyl sulfoxide and other substituted aryl sulfoxides. rsc.orgst-andrews.ac.ukresearchgate.net

Intermolecular Interactions and Packing Arrangements

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. The highly polar S=O bond is a dominant feature, making the sulfoxide oxygen a potent hydrogen bond acceptor. rsc.org

The primary intermolecular interactions anticipated in the crystal lattice of this compound include:

C-H···O Hydrogen Bonds: The acidic hydrogen atoms of the methyl group, activated by the adjacent electron-withdrawing sulfinyl group, can act as hydrogen bond donors to the sulfoxide oxygen of neighboring molecules. rsc.org This type of interaction is a recurring and often structure-defining motif in the crystal packing of sulfoxides. rsc.orgnih.gov

C-H···F Hydrogen Bonds: The fluorine atoms on the phenyl ring can also participate in weak hydrogen bonding with hydrogen atoms from adjacent molecules.

Dipole-Dipole Interactions: The permanent dipole moment arising from the polar S=O and C-F bonds will lead to dipole-dipole interactions, further influencing the molecular packing.

The interplay of these interactions will determine the final crystal packing arrangement. It is likely that the molecules will form chains or sheets stabilized by C-H···O hydrogen bonds, with these larger structures being held together by van der Waals forces and π-π stacking of the aromatic rings. The presence of multiple fluorine atoms may also introduce halogen-halogen interactions as a minor contributing force.

Mechanistic Investigations of Reactions Involving 2,4 Difluorophenylmethylsulfoxide

Reaction Pathway Elucidation for Sulfoxide-Mediated Transformations

The elucidation of reaction pathways in sulfoxide-mediated transformations is crucial for understanding and optimizing synthetic methodologies. In the context of 2,4-difluorophenylmethylsulfoxide, mechanistic studies, often supported by computational methods like density functional theory (DFT), have been instrumental. These investigations suggest that seemingly different reactions, such as ylide transfer and metal-free arylation of carbonyl compounds, can proceed through a common reaction pathway. nih.gov Subtle variations in the properties of the reactants can dictate the final reaction outcome, leading to diverse products from a unified mechanism. nih.gov

In related sulfoxide-mediated reactions, such as the reductive elimination of 3-aryl-2,3-dihalopropanoates using dimethyl sulfoxide (B87167) (DMSO), the sulfoxide plays a multifaceted role. organic-chemistry.org Mechanistic studies involving NMR and mass spectrometry have shown that DMSO can act as both a nucleophile and a scavenger for leaving groups. organic-chemistry.org The reaction is believed to proceed through an alkoxysulfonium intermediate, which then facilitates the elimination step. organic-chemistry.org While this specific study does not involve this compound, the fundamental principles of sulfoxide-mediated pathways, including the formation of key intermediates, provide a framework for understanding its reactivity. The presence of water has been noted to accelerate the debromination pathway in some DMSO-mediated reactions, which could be a relevant factor to consider in transformations involving this compound. organic-chemistry.org

Kinetic Studies and Rate Determining Steps Analysis

In the broader context of catalytic reactions, kinetic analyses have been pivotal. For instance, in dirhodium-catalyzed C-H functionalization reactions, detailed kinetic studies have demonstrated that the carbene insertion into a C-H bond is the rate-determining step. nih.gov Such studies often reveal the reaction order with respect to the catalyst, substrate, and any other reagents, which is consistent with a proposed catalytic cycle. nih.gov For example, a zero-order dependence on a reactant in large excess can indicate Michaelis-Menten kinetics. nih.gov

Similarly, in the photo-Fenton-like degradation of 2,4-dichlorophenol, the reaction kinetics were found to be dependent on the initial concentration of the iron catalyst. nih.gov At low catalyst concentrations, pseudo-first-order kinetics were observed, while at higher concentrations, a more complex, non-conventional kinetic profile emerged. nih.gov This highlights the importance of catalyst concentration in determining the kinetic regime.

Table 1: Factors Influencing Reaction Kinetics and Rate-Determining Steps

| Factor | Observation in Related Studies | Potential Implication for this compound Reactions |

| Catalyst Concentration | Reaction order with respect to the catalyst can be positive, indicating its involvement in the RDS. nih.gov High concentrations can lead to changes in kinetic behavior. nih.gov | The concentration of any catalyst used in conjunction with the sulfoxide would likely influence the reaction rate and potentially the RDS. |

| Substrate Concentration | Can exhibit zero-order kinetics if in large excess (Michaelis-Menten conditions). nih.gov | The concentration of the substrate reacting with the sulfoxide will be a key parameter in kinetic modeling. |

| Solvent | The polarity and coordinating ability of the solvent can affect reaction rates. | The choice of solvent could influence the stability of intermediates and transition states, thereby affecting the kinetics. |

| Temperature | Reaction rates generally increase with temperature, following the Arrhenius equation. researchgate.net | Activation parameters (Ea, ΔH‡, ΔS‡) could be determined from temperature-dependent kinetic studies to provide further mechanistic insight. |

Role of Fluorine Substituents in Modulating Reaction Mechanisms

The presence of fluorine atoms in a molecule can significantly alter its chemical and physical properties, thereby modulating reaction mechanisms. beilstein-journals.orgresearchgate.net In this compound, the two fluorine atoms on the phenyl ring exert strong electron-withdrawing effects. researchgate.net

These electronic effects can influence a reaction in several ways:

Increased Electrophilicity: The electron-withdrawing fluorine atoms can make the sulfur atom of the sulfoxide more electrophilic. This could enhance its reactivity towards nucleophiles.

Modified Acidity/Basicity: The pKa of adjacent functional groups can be altered, which can be critical in base- or acid-catalyzed steps.

Bond Strengths: Fluorine substitution can affect the strength of adjacent bonds. In a study of 3,5-difluoro-2,4,6-trinitroanisole, it was found that fluorine substitution changed the location of the initial bond cleavage during thermal decomposition. mdpi.com

Stability of Intermediates: The electron-withdrawing nature of fluorine can stabilize anionic intermediates or destabilize cationic intermediates. This can favor certain reaction pathways over others.

Metabolic Stability: In a broader chemical context, fluorination is known to often increase the metabolic stability of compounds. researchgate.net

A comparative study between a fluorinated compound and its non-fluorinated analog can provide direct evidence for the role of fluorine. For example, a study comparing the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole with trinitroanisole revealed that the fluorine atoms lowered the thermal stability and altered the decomposition pathway. mdpi.com A similar comparative approach for reactions involving this compound and phenyl methyl sulfoxide could precisely delineate the influence of the fluorine substituents.

Table 2: Effects of Fluorine Substitution on Reaction Mechanisms

| Property | General Effect of Fluorine | Potential Impact on this compound |

| Electronic Effects | Strong electron-withdrawing (inductive effect). researchgate.net | Increases the electrophilicity of the sulfur atom. |

| Bond Stability | C-F bond is very strong. mdpi.com Can influence the stability of adjacent bonds. | May alter the stability of the S-C or S-O bonds, influencing reaction pathways. |

| Intermediate Stability | Can stabilize negative charges and destabilize positive charges in intermediates. | Could favor mechanisms proceeding through specific charged intermediates. |

| Reaction Pathway | Can alter the initial site of bond cleavage or reaction. mdpi.com | May lead to different product distributions compared to non-fluorinated analogs. |

Sulfoxide Ligand Exchange and Dissociation Mechanisms

Sulfoxide ligands can participate in exchange and dissociation processes in coordination complexes, which are fundamental steps in many catalytic reactions. The mechanism of ligand substitution can be associative, dissociative, or an interchange mechanism. dalalinstitute.comresearchgate.net

Dissociative (SN1) Mechanism: This pathway involves the initial cleavage of the metal-ligand bond to form a coordinatively unsaturated intermediate, followed by the coordination of the incoming ligand. dalalinstitute.comlibretexts.org This mechanism is often favored for sterically crowded complexes and is characterized by a rate that is independent of the concentration of the entering ligand. dalalinstitute.com

Associative (SN2) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, which then loses the departing ligand. dalalinstitute.com The rate of this reaction depends on the concentration of both the complex and the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. researchgate.net It can have associative (Ia) or dissociative (Id) character.

The nature of the sulfoxide ligand, including the steric bulk and electronic properties of its substituents, can influence which mechanism is preferred. The electron-withdrawing 2,4-difluorophenyl group in this compound could affect the strength of the metal-sulfur bond. A weaker bond might favor a dissociative pathway.

Studies on the exchange of other types of ligands, such as cyclometalated ligands, have revealed complex processes that can be influenced by the solvent and the nature of the incoming ligand. mdpi.com While not directly involving sulfoxides, these studies underscore the variety of pathways available for ligand exchange.

Theoretical and Computational Chemistry Studies on 2,4 Difluorophenylmethylsulfoxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-Difluorophenylmethylsulfoxide at the atomic level. unige.ch These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. psicode.org It is particularly well-suited for determining the ground state properties of organic molecules. For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—its ground state geometry. This involves an iterative process where the positions of the nuclei are adjusted until the total electronic energy of the molecule is at a minimum.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. chemrxiv.orgornl.gov A common approach would be to use a hybrid functional, such as B3LYP, which combines a portion of exact Hartree-Fock exchange with various exchange and correlation functionals. This would be paired with a Pople-style basis set, for instance, 6-311+G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for the fluorine and sulfur atoms. The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. The final, minimized energy value represents the molecule's stability.

Table 1: Representative Data from DFT Calculations on an Analogous Fluorinated Aromatic Compound

| Parameter | Calculated Value |

| Total Energy (Hartree) | -545.4227 |

| Dipole Moment (Debye) | 2.5 |

| C-F Bond Length (Å) | 1.35 |

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.50 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as specific data for this compound is not available. |

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

While DFT is powerful, post-Hartree-Fock methods offer a systematic way to improve upon the initial Hartree-Fock approximation by more explicitly including electron correlation. Møller-Plesset perturbation theory to the second order (MP2) is a common and effective choice for enhancing accuracy. faccts.dearxiv.org MP2 calculations are computationally more demanding than DFT but can provide more reliable energies and geometries, especially for systems where electron correlation effects are significant.

For this compound, an MP2 calculation, often using a correlation-consistent basis set like aug-cc-pVDZ, would be performed on the DFT-optimized geometry to obtain a more accurate single-point energy. This can also be used to refine the geometry itself. Comparing the results from DFT and MP2 calculations helps to assess the reliability of the computational model. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. irjweb.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich regions, such as the sulfoxide (B87167) group and the phenyl ring, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

Furthermore, analyzing the charge distribution through methods like Natural Bond Orbital (NBO) or Mulliken population analysis provides insight into the polarity of the molecule and the partial charges on each atom. This information is crucial for understanding intermolecular interactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methylsulfoxide group relative to the difluorophenyl ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by solving Newton's equations of motion. nih.govfrontiersin.org An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules or in the gas phase) and observing its dynamic behavior at a given temperature.

Over the course of the simulation, the molecule will rotate around its single bonds, sampling various conformations. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable conformers at that temperature. MD simulations are particularly useful for understanding the flexibility of the molecule and how its conformation might change in different environments. mdpi.comsemanticscholar.orgmdpi.com

Ab Initio and DFT-Based Conformational Searches

A more systematic way to explore the potential energy surface is through conformational searches using quantum mechanical methods. mdpi.comarxiv.org This involves systematically rotating the rotatable bonds in the molecule (in this case, the C-S and S-C bonds) and performing a geometry optimization at each step. This process maps out the potential energy surface, identifying all the stable conformers (local minima) and the transition states that connect them.

For this compound, a relaxed potential energy surface scan using a DFT method like B3LYP would be performed. The dihedral angle between the phenyl ring and the methyl group would be systematically varied, and at each increment, the rest of the molecule's geometry would be allowed to relax. The resulting plot of energy versus dihedral angle would reveal the most stable conformations and the energy barriers for rotation. This provides a detailed understanding of the molecule's conformational preferences. ufrrj.brrsc.orgnih.gov

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of theoretical chemistry, allowing for the validation of experimental findings and the interpretation of complex spectra.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. Using methods like Density Functional Theory (DFT), researchers can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when scaled appropriately, often show good agreement with experimental data. A normal mode analysis further elucidates the nature of each vibration, describing the specific atomic motions involved, such as stretching, bending, and torsional modes.

Interactive Data Table: Hypothetical Vibrational Frequencies

Since no specific data exists for this compound, the following table is a hypothetical representation of what such a calculation might yield. The assignments are based on typical vibrational modes for similar functional groups.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (methyl) |

| Data not available | Data not available | S=O stretch |

| Data not available | Data not available | C-F stretch |

| Data not available | Data not available | C-S stretch |

| Data not available | Data not available | Phenyl ring modes |

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application of computational chemistry. By calculating the magnetic shielding tensors of nuclei (e.g., ¹H, ¹³C, ¹⁹F) within a molecule, their chemical shifts can be predicted with a high degree of accuracy. These predictions are invaluable for assigning complex NMR spectra and confirming molecular structures. Validation of these computational results is typically achieved by comparing the predicted shifts with experimentally measured values.

Interactive Data Table: Hypothetical NMR Chemical Shift Predictions

The table below illustrates hypothetical predicted NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (methyl) | Data not available | Data not available |

| ¹³C (methyl) | Data not available | Data not available |

| ¹³C (aromatic) | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Insights

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools for this purpose, including the localization of transition states and Intrinsic Reaction Coordinate (IRC) analysis. A transition state represents the highest energy point along the reaction pathway, and its geometry provides crucial information about the mechanism. IRC analysis maps the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. For a molecule like this compound, such analyses could shed light on its reactivity in various chemical transformations.

Studies on Weak Interactions and Solvation Effects

Weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a significant role in determining the structure and properties of molecular systems. Computational methods can be used to quantify these interactions and understand their influence. Furthermore, the effect of a solvent on a molecule's conformation, stability, and reactivity can be profound. Solvation models, both explicit and implicit, are employed in computational studies to simulate the presence of a solvent and provide a more realistic description of chemical processes in solution. For this compound, studying these effects would be crucial for understanding its behavior in different chemical environments.

Stereochemical Aspects and Stereoselective Synthesis of 2,4 Difluorophenylmethylsulfoxide

Enantioselective Oxidation Methods for the Synthesis of Chiral 2,4-Difluorophenylmethylsulfoxide

The most direct route to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide (B99878), in this case, 2,4-difluorophenyl methyl sulfide. This transformation can be achieved through various methods, primarily involving metal-based catalysts with chiral ligands or biocatalytic systems. nih.gov The key challenge is to deliver an oxygen atom to one of the two lone pairs on the sulfur atom with high selectivity, avoiding over-oxidation to the achiral sulfone.

While specific studies on the enantioselective oxidation of 2,4-difluorophenyl methyl sulfide are not extensively documented in publicly available literature, the methodologies described below are generally applicable to aryl alkyl sulfides and represent the state-of-the-art in chiral sulfoxide (B87167) synthesis.

This approach utilizes a metal catalyst, often based on titanium, vanadium, or iron, in combination with a chiral ligand to create a chiral environment for the oxidation reaction. nih.gov The Kagan-Modena oxidation, which employs a titanium isopropoxide catalyst with diethyl tartrate (DET) as the chiral ligand and a hydroperoxide as the oxidant, is a classic example. nih.gov Various other ligand systems have been developed to improve enantioselectivity and substrate scope.

The choice of metal, ligand, and oxidant can significantly impact the yield and enantiomeric excess (ee) of the resulting sulfoxide. For instance, chiral salen and salan ligands complexed with metals like vanadium and iron have shown high efficiency in the asymmetric oxidation of sulfides with hydrogen peroxide as a green oxidant. organic-chemistry.org

Table 1: Representative Chiral Ligand-Mediated Oxidation of Aryl Methyl Sulfides Note: This table presents typical results for the oxidation of various aryl methyl sulfides to illustrate the effectiveness of these methods. Specific data for 2,4-difluorophenyl methyl sulfide is not available and performance may vary.

| Catalyst System | Oxidant | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ti(OiPr)₄ / (R,R)-DET | Cumyl Hydroperoxide (CHP) | Methyl p-tolyl sulfide | >90 | 96 | nih.gov |

| Fe(salan) | H₂O₂ | Methyl phenyl sulfide | 93 | 96 | organic-chemistry.org |

| V-salan complex | H₂O₂ | Thioanisole | 89 | 95 | organic-chemistry.org |

Biocatalytic Approaches to Sulfoxide Stereocontrol

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral sulfoxides. Enzymes, such as monooxygenases and peroxidases, can catalyze the oxidation of sulfides with high enantioselectivity under mild reaction conditions. nih.gov Whole-cell systems or isolated enzymes can be employed for these transformations.

Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for the asymmetric oxidation of a wide range of sulfides, often yielding sulfoxides with excellent enantiomeric excess. nih.gov These enzymes typically use molecular oxygen as the ultimate oxidant and a cofactor like NADPH, which can be regenerated in situ in whole-cell systems. The substrate scope of these enzymes is broad, and strains like Pseudomonas frederiksbergensis have been shown to effectively oxidize various alkyl aryl sulfides. nih.gov

Another biocatalytic strategy involves the kinetic resolution of racemic sulfoxides using sulfoxide reductases. These enzymes selectively reduce one enantiomer of the sulfoxide back to the sulfide, leaving the other enantiomer in high optical purity.

Table 2: Representative Biocatalytic Oxidation of Aryl Methyl Sulfides Note: This table illustrates the potential of biocatalysis for producing chiral sulfoxides from various substrates. Specific data for 2,4-difluorophenyl methyl sulfide is not available in the cited literature.

| Biocatalyst (Enzyme/Organism) | Substrate | Yield (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|

| Rhodococcus sp. CCZU10-1 | Phenyl methyl sulfide | ~90 | >99.9 | S | |

| Cyclohexanone monooxygenase (CHMO) | Thioanisole | - | >99 | R | nih.gov |

| Pseudomonas frederiksbergensis | Methyl p-tolyl sulfide | 100 | 99 | S | nih.gov |

Diastereoselective Reactions Involving this compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. Chiral sulfoxides are well-established as effective chiral auxiliaries. However, a review of the scientific literature indicates a lack of studies where this compound has been specifically employed as a chiral auxiliary to direct diastereoselective reactions.

In a typical application, the chiral sulfinyl group is attached to a substrate near the reacting center. The steric bulk and the coordinating ability of the sulfoxide oxygen atom can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

Substrate-Controlled Diastereoselectivity in Transformations

Substrate-controlled diastereoselectivity refers to reactions where the existing stereochemistry within a substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. In the context of this compound, this would involve a reaction where the chiral sulfoxide center directs the formation of a new stereocenter elsewhere in the molecule.

There is currently no specific information available in the scientific literature describing transformations where the chirality of this compound is used to control diastereoselectivity in a substrate-controlled manner. Research in this area would be necessary to explore the potential of the 2,4-difluorophenylmethylsulfinyl moiety to influence the stereochemical course of such reactions.

Applications of 2,4 Difluorophenylmethylsulfoxide in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Intermediate in Complex Molecule Construction

The construction of complex molecular architectures is a central theme in modern organic synthesis. wikipedia.org Synthetic intermediates are the foundational chemical compounds that are sequentially modified to build up to the final, more complex target molecule. wikipedia.org The utility of a synthetic intermediate is often determined by its reactivity, the number of functional groups it possesses, and its ability to be selectively transformed.

In this context, 2,4-Difluorophenylmethylsulfoxide serves as a versatile intermediate. Its difluorophenyl ring provides a site for various aromatic substitution reactions, while the methylsulfoxide group can be manipulated or used to direct subsequent reactions. This dual functionality allows for its integration into multi-step synthetic sequences, ultimately contributing to the assembly of intricate molecular frameworks. The journey from simple precursors to complex target molecules often involves a series of such intermediates. wikipedia.org

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a field dedicated to the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other biologically active compounds. numberanalytics.com A key strategy in this area is the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. numberanalytics.com

While specific examples for this compound are not extensively documented in readily available literature, the broader class of chiral sulfoxides is well-established in this role. The stereogenic center at the sulfur atom in chiral sulfoxides can effectively influence the facial selectivity of reactions on an attached prochiral substrate. For instance, chiral auxiliaries are commonly employed in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions to achieve high levels of diastereoselectivity. researchgate.netresearchgate.net The design of a successful chiral auxiliary considers factors like steric hindrance to induce asymmetry and the ease of its attachment and removal. numberanalytics.com

The difluoro substitution pattern on the phenyl ring of this compound could potentially modulate the electronic and steric properties of the sulfoxide (B87167) group, thereby influencing its effectiveness as a chiral auxiliary or as a ligand for a metal catalyst in asymmetric reactions. nih.gov

Contribution to Fluorine-Mediated Chemical Transformations

The presence of fluorine atoms in a molecule can significantly alter its physical and chemical properties. Difluorocarbene (:CF2) is a highly reactive intermediate that has been widely used in the synthesis of fluorinated molecules. cas.cn The difluoromethyl group (-CF2H) is of particular interest in drug design as it can act as a lipophilic hydrogen bond donor. cas.cn

This compound can be envisioned as a precursor or a participant in reactions where the difluorophenyl group plays a key role. The electron-withdrawing nature of the two fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution. Furthermore, under specific conditions, the C-F bonds themselves could potentially be involved in transformations, although this is a more challenging area of research. The broader field of difluorocarbene chemistry has seen significant advancements, with the development of new reagents for difluoromethylation and gem-difluorocyclization. cas.cn

Application in Novel Bond-Forming Reactions (e.g., C-C, C-Heteroatom)

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of organic synthesis. uci.edumdpi.com A variety of methods, including coupling reactions, are employed to construct these critical linkages. uci.edumdpi.com

The 2,4-difluorophenyl group within this compound can participate in various cross-coupling reactions. For instance, under palladium or copper catalysis, the aryl halide (or a derivative) can be coupled with a range of nucleophiles to form new C-C, C-O, C-N, or C-S bonds. The sulfoxide moiety can also influence the reactivity and regioselectivity of these transformations.

A notable strategy in modern synthesis involves the use of difluorocarbene as a building block for consecutive bond-forming reactions. nih.gov This approach allows for the assembly of gem-difluorinated compounds from a difluorocarbene, a nucleophile, and an electrophile. nih.gov While not directly starting from this compound, this illustrates the power of fluorine-containing synthons in constructing complex molecules with precisely placed difluoromethylene units. nih.gov

| Bond Type | General Reaction | Potential Role of 2,4-Difluorophenyl Group |

|---|---|---|

| C-C | Suzuki, Stille, etc. | As the aryl halide component. |

| C-O | Buchwald-Hartwig, Ullmann | As the aryl halide component. mdpi.com |

| C-N | Buchwald-Hartwig, Ullmann | As the aryl halide component. mdpi.com |

| C-S | Thiolation reactions | As the aryl halide component. |

Potential as a Component in Photocatalytic Systems

Photocatalysis harnesses light energy to drive chemical reactions, often through the generation of reactive intermediates. nih.gov These systems typically consist of a photocatalyst that absorbs light and initiates electron transfer processes. nih.gov Photosensitizers can be used to extend the light absorption range of a photocatalyst like TiO2 into the visible spectrum. frontiersin.org

The potential of this compound in photocatalytic systems is an area ripe for exploration. The aromatic sulfoxide moiety could potentially act as a photosensitizer or participate in photoinduced electron transfer processes. The electron-deficient nature of the difluorinated ring might influence its excited-state properties and its interaction with other components of the photocatalytic cycle. The broader field of photocatalysis is being applied to a range of challenges, including CO2 reduction and water purification. mdpi.comrsc.org

Integration in Sustainable and Green Catalysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby minimizing waste. researchgate.netrsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.